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Compound of Interest

Compound Name: PNU-142586

Cat. No.: B601331

Disclaimer: Providing detailed, step-by-step chemical synthesis protocols for compounds with
known toxic effects is restricted. This document focuses on the biological context, mechanism
of action, and clinical relevance of PNU-142586 to support research and drug development
professionals in a safe and responsible manner.

Introduction to PNU-142586

PNU-142586 is a primary, inactive metabolite of the oxazolidinone antibiotic, Linezolid.[1][2]
Linezolid is a crucial medication for treating multidrug-resistant Gram-positive bacterial
infections.[3] PNU-142586 is formed in vivo through the oxidative ring cleavage of Linezolid's
morpholine moiety.[1] While Linezolid itself is a therapeutic agent, the accumulation of its
metabolite, PNU-142586, has been strongly associated with significant hematologic toxicity,
particularly thrombocytopenia (a reduction in platelet count).[3][4] Understanding the
pharmacokinetics and toxicodynamics of PNU-142586 is critical for improving the safety of
Linezolid therapy, especially in patients with renal impairment where metabolite accumulation is
more likely.[1][5]

Mechanism of Action and Toxicity

Recent studies have elucidated the mechanism behind PNU-142586-induced hematologic
toxicity. The metabolite is not merely an inert byproduct; it actively contributes to cellular
damage.
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Key Toxicological Pathway: PNU-142586 targets DNA topoisomerase II-a (TOP2A) and 11-3
(TOP2B), essential enzymes for managing DNA topology during replication and transcription.[3]
By impeding the binding of DNA to these enzymes and inhibiting their ATP hydrolysis, PNU-
142586 disrupts critical cellular processes.[3] This disruption leads to antiproliferative and
cytotoxic effects, including mitochondrial dysfunction, which ultimately manifests as
hematologic toxicity.[3] Furthermore, PNU-142586 has demonstrated concentration-dependent

cytotoxicity in human megakaryocytic cell lines, which are precursors to platelets.[6][7]

The diagram below illustrates the metabolic generation of PNU-142586 from Linezolid and its

subsequent pathway to inducing cellular toxicity.
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Metabolic pathway of Linezolid to PNU-142586 and its mechanism of toxicity.
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Pharmacokinetics and Clinical Data

The clearance of PNU-142586 is significantly influenced by renal function. Patients with
decreased creatinine clearance (CLcr) are at a higher risk of metabolite accumulation and
subsequent toxicity.[5] Several clinical studies have quantified the association between PNU-
142586 concentrations and the incidence of Linezolid-induced thrombocytopenia (LIT).

Table 1: Population Pharmacokinetic Parameters Data derived from studies on adult patients.

Parameter Value Influencing Factor Reference
Population Mean Creatinine Clearance

13.54 L/h [5]
Clearance (CL) (CLcr)

Volume of Distribution
(vd)

47.1L - [5]

Table 2: Clinical Thresholds and Risk Factors for Linezolid-Induced Thrombocytopenia (LIT)
Data from retrospective analyses of patients treated with Linezolid.
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Parameter Threshold/Value Finding Reference
PNU-142586 Trough Predictive threshold
>1.43 pg/mL [4]
(Ctrough) for LIT
Predictive threshold
PNU-142586 AUC24 >37.8 mg-h/L [4]
for LIT
PNU-142586 Ctrough ] Independent risk
Odds Ratio = 37.60 [4]
=>1.43 pg/mL factor for LIT

Identified as a
significant
independent risk
Lansoprazole Co- ] factor for
o ) Odds Ratio =2.33 ] [7]
administration thrombocytopenia,
potentially by
inhibiting PNU-142586
elimination via hOAT3.

Inhibitory

concentration against
Lansoprazole IC50 0.59 + 0.38 uM hOAT3-mediated [6][7]

transport of PNU-

142586.

Experimental Protocols Overview

Investigating the effects of PNU-142586 involves several key experimental approaches. While
detailed synthesis protocols are omitted, the methodologies below are central to studying its
biological activity.

Protocol 1: In Vitro Cytotoxicity Assay

o Objective: To determine the concentration-dependent cytotoxic effects of PNU-142586 on
relevant cell lines.

o Methodology:
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o Cell Culture: A human megakaryocytic cell line is cultured under standard conditions.

o Treatment: Cells are incubated with varying concentrations of PNU-142586 for a specified
period (e.g., 24, 48, 72 hours).

o Viability Assessment: Cell viability is measured using a standard method such as an MTT
or MTS assay, which quantifies metabolic activity.

o Data Analysis: The concentration of PNU-142586 that causes 50% inhibition of cell growth
(IC50) is calculated.

Protocol 2: Transporter Inhibition Assay

o Objective: To investigate the role of transporters like human organic anion transporter 3
(hOAT3) in the elimination of PNU-142586.

o Methodology:

o Cell Lines: HEK293 cells stably expressing hOAT3 (HEK-hOAT3) and control cells (HEK-
pBK) are used.[6]

o Uptake Measurement: Cells are incubated with a fixed concentration of PNU-142586 in
the presence or absence of potential inhibitors (e.g., lansoprazole, probenecid).[7]

o Quantification: The intracellular concentration of PNU-142586 is measured using LC-
MS/MS.

o Data Analysis: The IC50 value of the inhibitor against hOAT3-mediated transport of PNU-
142586 is determined.[6][7]

The workflow for investigating transporter-mediated drug interactions is depicted below.
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Workflow for an in vitro transporter inhibition assay.

These application notes provide a foundational understanding of PNU-142586 for researchers,
focusing on its clinical impact and the experimental approaches used to study its toxicological
profile. This knowledge is essential for developing safer antibiotic therapies and implementing
effective patient monitoring strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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